Tributylsulfonium iodide

Overview

Description

Synthesis Analysis

The papers provided do not directly address the synthesis of tributylsulfonium iodide, but they do provide insight into the synthesis of related sulfur-containing compounds using tetrabutylammonium iodide. In the first paper, TBAI is used to promote the generation of β-alkoxy sulfides and vinyl sulfones from benzenesulfonyl chlorides under acidic or alkaline conditions . The second paper describes a tunable synthesis of thiosulfonates and disulfides from sulfonyl chlorides in the presence of TBAI, suggesting a reducing-coupling pathway for the reaction . These studies indicate that TBAI is an effective reagent for the synthesis of various sulfur compounds, which could imply potential synthetic routes for this compound involving similar reagents or conditions.

Molecular Structure Analysis

Chemical Reactions Analysis

The provided papers detail the use of TBAI in chemical reactions to synthesize sulfur-containing compounds. In the first paper, TBAI is used to facilitate the formation of β-alkoxy sulfides and vinyl sulfones from benzenesulfonyl chlorides . The second paper describes the synthesis of thiosulfonates and disulfides, where TBAI plays a role in the reaction mechanism . These reactions are indicative of the types of chemical transformations that iodide-containing compounds like this compound might undergo, such as nucleophilic substitution or coupling reactions.

Physical and Chemical Properties Analysis

Scientific Research Applications

1. Ion-Pair Chromatography

Tributylsulfonium iodide demonstrates unique selectivity in ion-pair chromatography (IPC), especially for multivalent kosmotropic anions. It offers distinct retention behaviors compared to other ion-pairing agents like tetrabutylammonium and tetrabutylphosphonium, providing valuable insights into ion-pair interactions and separation processes in IPC (Harrison, Sader, & Lucy, 2006).

2. Catalytic Applications

This compound plays a role in catalytic processes, such as diazosulfonylation of enynals. This reaction, crucial in organic synthesis, leverages this compound as part of the system that facilitates oxidative radical-triggered carbocyclization, highlighting its utility in complex organic reactions (Hao et al., 2016).

3. Electrochemical Studies

The behavior of iodide ions, including those from this compound, in various ionic liquids has been extensively studied. These studies inform the development of efficient electrolytes for electrochemical applications, such as in batteries or electrochemical sensors (Lebedeva et al., 2022).

4. Energy Storage Technologies

In the context of high-energy-density electrochemical energy storage, the use of this compound is significant. Its utility in zinc/iodine–bromide batteries, for instance, showcases how it can enhance the capacity and performance of energy storage technologies (Weng et al., 2017).

5. Photovoltaic Research

This compound is relevant in the development of high-performance photovoltaic devices. It aids in understanding and optimizing the formation of specific absorber layers, which are critical for enhancing the efficiency of solar cells (Lin et al., 2015).

6. Atmospheric Chemistry

In polar atmospheric chemistry, the role of this compound is notable, particularly in the study of reactive halogens. Its involvement in the formation of tri-iodide in frozen solutions provides insights into atmospheric processes that affect ozone and mercury depletion events (Kim et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

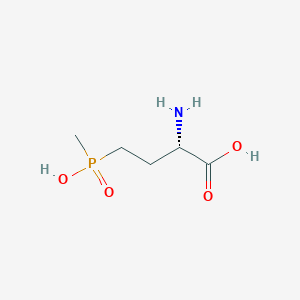

Tributylsulfonium iodide primarily targets carbonyl compounds such as ketones . These compounds play a crucial role in various biochemical reactions, including energy metabolism and signal transduction.

Mode of Action

This compound interacts with its targets through a process known as the Corey-Chaykovsky Reaction . This reaction involves the generation of ylides in situ by the deprotonation of sulfonium halides with strong bases . The ylide then acts as a nucleophile towards the carbonyl compound .

Biochemical Pathways

The interaction of this compound with carbonyl compounds affects the epoxidation and cyclopropanation pathways . These pathways are crucial for the formation of epoxides and cyclopropanes, respectively, which are important intermediates in various organic synthesis reactions .

Result of Action

The result of this compound’s action is the formation of epoxides or aziridines from carbonyl compounds . These products have significant applications in organic synthesis, serving as key intermediates in the formation of a wide range of complex organic molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of strong bases is necessary for the generation of ylides . Additionally, the reaction is typically carried out in a controlled environment to prevent exposure to light, which could potentially degrade the compound . The compound is also stored at room temperature in a cool, dry place .

properties

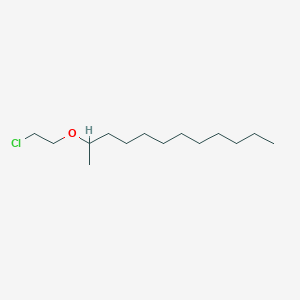

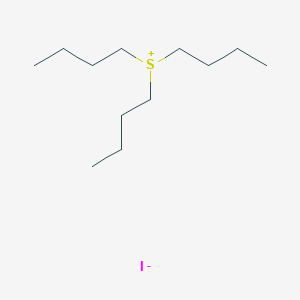

IUPAC Name |

tributylsulfanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27S.HI/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCQSHDLMUWBPS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[S+](CCCC)CCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621231 | |

| Record name | Tributylsulfanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18146-62-8 | |

| Record name | Tributylsulfanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylsulfonium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does tributylsulfonium iodide improve the performance of CsPbI3 quantum dot-based LEDs?

A1: this compound plays a crucial role in a sequential ligand post-treatment strategy to enhance the optoelectronic properties of CsPbI3 QD films. [] The research demonstrates that treating the QDs first with 1-hydroxy-3-phenylpropan-2-aminium iodide (HPAI) and then with this compound leads to improved film formation and charge transport within the LED device. This sequential treatment results in a more efficient and spectrally stable pure red emission, significantly improving the LED's performance. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)